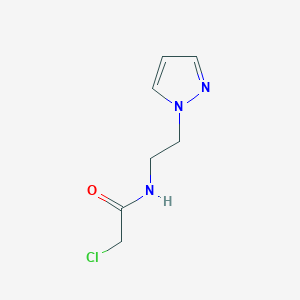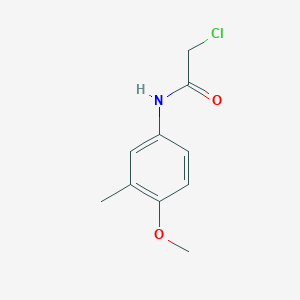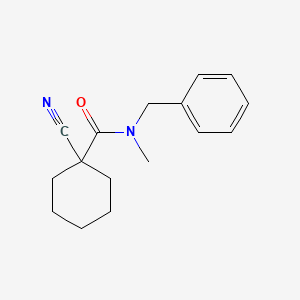
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In inflammation, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the inhibition of angiogenesis. 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and the reduction of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide and to investigate its potential toxicity and side effects. Additionally, the development of novel derivatives of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide is a pyrazole derivative that has gained significant attention in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to determine its optimal dosage and administration and to investigate its potential toxicity and side effects. The development of novel derivatives of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Méthodes De Synthèse
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with 2-pyrazoleethanol in the presence of a base, such as triethylamine or sodium hydroxide. Another method involves the reaction of 2-chloroacetyl chloride with 2-pyrazolecarboxylic acid in the presence of a base. Both methods result in the formation of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, which can be purified using column chromatography.
Propriétés
IUPAC Name |
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-6-7(12)9-3-5-11-4-1-2-10-11/h1-2,4H,3,5-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZCHVLQUXCARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)

![2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)